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Compound of Interest

Compound Name: 5-Bromo-2-nitrobenzaldehyde

Cat. No.: B048487 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the

compound 5-Bromo-2-nitrobenzaldehyde (CAS No: 20357-20-4), a valuable intermediate in

organic synthesis. The document details its mass spectrometry, infrared spectroscopy, and

nuclear magnetic resonance spectroscopy characteristics, offering a foundational resource for

its identification and utilization in research and development.

Core Spectroscopic Data
The following sections summarize the essential spectroscopic data for 5-Bromo-2-
nitrobenzaldehyde, presented in a clear and concise format for ease of reference and

comparison.

Mass Spectrometry (MS)
Mass spectrometry of 5-Bromo-2-nitrobenzaldehyde reveals a distinct fragmentation pattern

characteristic of its structure. The molecular ion peak is observable, and subsequent

fragmentation is influenced by the aldehyde, nitro, and bromo substituents.[1][2] The presence

of bromine results in a characteristic M+2 isotopic pattern for bromine-containing fragments.
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m/z (mass-to-charge

ratio)
Relative Intensity

Proposed Fragment

Ion
Notes

230/232 Low [C₇H₄BrNO₃]⁺
Molecular ion (M⁺)

with Br isotopes

200/202 Moderate [C₇H₄BrO₂]⁺ Loss of NO

184/186 Moderate [C₇H₄BrO]⁺ Loss of NO₂

156/158 Moderate [C₆H₄Br]⁺ Loss of NO₂ and CO

75 High [C₆H₃]⁺ Aromatic fragment

74 High [C₆H₂]⁺ Aromatic fragment

50 High [C₄H₂]⁺ Aromatic fragment

Table 1: Key mass spectrometry fragmentation data for 5-Bromo-2-nitrobenzaldehyde. Data

is a combination of observed peaks from public databases and predicted fragmentation

patterns.[3]

Infrared (IR) Spectroscopy
The infrared spectrum of 5-Bromo-2-nitrobenzaldehyde is characterized by absorption bands

corresponding to its aromatic, nitro, and aldehyde functional groups. The data presented are

typical absorption ranges for these functionalities.[4][5][6]
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Wavenumber (cm⁻¹) Intensity
Vibrational Mode

Assignment

3100 - 3000 Medium Aromatic C-H Stretch

2850 - 2750 Weak
Aldehyde C-H Stretch (Fermi

resonance doublet)

1710 - 1690 Strong Aldehyde C=O Stretch

1600 - 1580 Medium-Strong Aromatic C=C Stretch

1530 - 1510 Strong Asymmetric NO₂ Stretch

1470 - 1450 Medium Aromatic C=C Stretch

1350 - 1330 Strong Symmetric NO₂ Stretch

850 - 800 Strong

C-H Out-of-plane Bending

(indicative of substitution

pattern)

750 - 700 Strong C-Br Stretch

Table 2: Characteristic infrared absorption bands for 5-Bromo-2-nitrobenzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental ¹H and ¹³C NMR data for 5-Bromo-2-nitrobenzaldehyde are not readily

available in the public domain. The following tables provide predicted chemical shifts based on

established principles and analysis of structurally similar compounds. These predictions are

valuable for spectral assignment and structural verification.

¹H NMR (Predicted)
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Proton
Predicted Chemical

Shift (δ, ppm)
Predicted Multiplicity

Predicted Coupling

Constant (J, Hz)

Aldehyde-H 10.2 - 10.4 Singlet (s) -

H-3 8.1 - 8.3 Doublet (d) ~8.5

H-4 7.9 - 8.1
Doublet of Doublets

(dd)
~8.5, ~2.0

H-6 8.2 - 8.4 Doublet (d) ~2.0

Table 3: Predicted ¹H NMR spectral data for 5-Bromo-2-nitrobenzaldehyde.

¹³C NMR (Predicted)

Carbon Predicted Chemical Shift (δ, ppm)

C=O (Aldehyde) 188 - 192

C-2 (C-NO₂) 150 - 154

C-5 (C-Br) 125 - 129

C-1 135 - 139

C-6 133 - 137

C-4 130 - 134

C-3 126 - 130

Table 4: Predicted ¹³C NMR spectral data for 5-Bromo-2-nitrobenzaldehyde.

Experimental Protocols & Workflows
The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental

technique. The following sections detail generalized protocols for the analysis of solid aromatic

compounds like 5-Bromo-2-nitrobenzaldehyde.

Spectroscopic Analysis Workflow
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The logical flow for the comprehensive spectroscopic analysis of a compound such as 5-
Bromo-2-nitrobenzaldehyde is depicted below. This workflow ensures a systematic approach

to structural elucidation and confirmation.

General Workflow for Spectroscopic Analysis

Sample Preparation

Spectroscopic Analysis

Data Processing & Interpretation

Structural Elucidation

Solid Sample
(5-Bromo-2-nitrobenzaldehyde)

Dissolve in
Deuterated Solvent

Prepare Solid Sample
(e.g., KBr pellet or ATR)

Mass Spectrometry
(e.g., GC-MS)

Vaporize &
Ionize

NMR Spectroscopy
(¹H, ¹³C)

IR Spectroscopy
(FTIR)

Process NMR Data
(Chemical Shifts, Coupling)

Analyze IR Spectrum
(Functional Groups)

Analyze Mass Spectrum
(Fragmentation Pattern)

Confirm Chemical Structure

Click to download full resolution via product page

General workflow for spectroscopic analysis.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol

Sample Preparation: Accurately weigh 5-10 mg of 5-Bromo-2-nitrobenzaldehyde for ¹H

NMR (or 20-30 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable

deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.

Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube, ensuring the

solution height is adequate for the instrument's detector (typically around 4-5 cm).

Instrumentation: Insert the NMR tube into the spectrometer's spinner turbine and place it

within the magnet.

Acquisition: The spectrometer is locked onto the deuterium signal of the solvent. The

magnetic field is then shimmed to optimize homogeneity. Standard pulse programs are used

to acquire the ¹H and ¹³C spectra.

Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and

baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal

standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy
Protocol
For a solid sample like 5-Bromo-2-nitrobenzaldehyde, the Attenuated Total Reflectance

(ATR) or KBr pellet methods are commonly employed.

ATR Method:

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

Sample Application: Place a small amount of the solid sample onto the ATR crystal.

Pressure Application: Apply consistent pressure using the instrument's anvil to ensure

good contact between the sample and the crystal.

Data Acquisition: Collect the sample spectrum. The typical range is 4000-400 cm⁻¹.
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KBr Pellet Method:

Mixing: Grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic

grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is

obtained.

Pellet Formation: Transfer the powder to a pellet die and apply high pressure (several

tons) using a hydraulic press to form a transparent or translucent pellet.

Data Acquisition: Place the pellet in a sample holder within the FTIR spectrometer and

record the spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
Protocol

Sample Preparation: Prepare a dilute solution of 5-Bromo-2-nitrobenzaldehyde (e.g., 0.1-1

mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

GC Conditions:

Injector: A split/splitless injector is typically used, with an injection volume of 1 µL.

Carrier Gas: Helium is used at a constant flow rate.

Column: A non-polar capillary column (e.g., HP-5ms) is suitable for separating the analyte.

Oven Program: A temperature gradient is programmed to ensure good separation and

peak shape (e.g., initial temperature of 70°C, ramped to 280°C).

MS Conditions:

Ionization: Electron Ionization (EI) at a standard energy of 70 eV is used.

Mass Analyzer: A quadrupole or ion trap analyzer scans a mass range (e.g., m/z 40-350).

Data Acquisition: The system acquires data after a solvent delay to protect the filament.

The total ion chromatogram (TIC) and the mass spectrum for the peak of interest are

recorded.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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